
Morpholine, 4-(1-methylene-3-phenyl-2-propynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholine, 4-(1-methylene-3-phenyl-2-propynyl)- is an organic compound that belongs to the class of morpholine derivatives. This compound features a morpholine ring substituted with a 1-methylene-3-phenyl-2-propynyl group. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(1-methylene-3-phenyl-2-propynyl)- can be achieved through several synthetic routes. One common method involves the reaction of morpholine with 1-methylene-3-phenyl-2-propynyl chloride under basic conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of Morpholine, 4-(1-methylene-3-phenyl-2-propynyl)- often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Morpholine, 4-(1-methylene-3-phenyl-2-propynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted morpholine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted morpholine derivatives with various functional groups.
科学研究应用
Morpholine, 4-(1-methylene-3-phenyl-2-propynyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its pharmacological properties.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
作用机制
The mechanism of action of Morpholine, 4-(1-methylene-3-phenyl-2-propynyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert its effects on cellular processes and potentially exhibit therapeutic benefits.
相似化合物的比较
Similar Compounds
- Morpholine, 4-phenyl-
- Morpholine, 4-methyl-
- Morpholine, 4-(2-methyl-1-propenyl)-
Comparison
Morpholine, 4-(1-methylene-3-phenyl-2-propynyl)- is unique due to the presence of the 1-methylene-3-phenyl-2-propynyl group, which imparts distinct chemical and biological properties. Compared to other morpholine derivatives, this compound may exhibit enhanced reactivity and specificity in certain chemical reactions and biological assays. Its unique structure allows for the exploration of novel applications and potential therapeutic uses.
属性
CAS 编号 |
158586-36-8 |
|---|---|
分子式 |
C14H15NO |
分子量 |
213.27 g/mol |
IUPAC 名称 |
4-(4-phenylbut-1-en-3-yn-2-yl)morpholine |
InChI |
InChI=1S/C14H15NO/c1-13(15-9-11-16-12-10-15)7-8-14-5-3-2-4-6-14/h2-6H,1,9-12H2 |
InChI 键 |
UHRPAYBQPIACTK-UHFFFAOYSA-N |
规范 SMILES |
C=C(C#CC1=CC=CC=C1)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



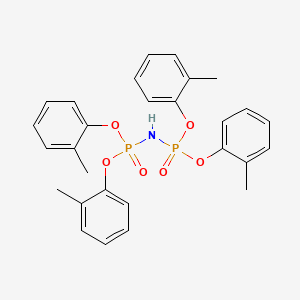
![Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane](/img/structure/B14261450.png)
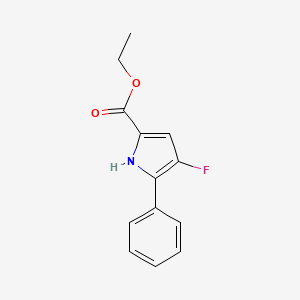
![(E,E)-N,N'-(4-Methyl-1,2-phenylene)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14261458.png)
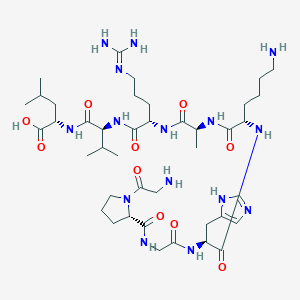
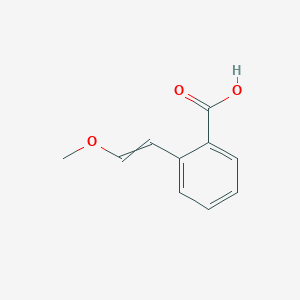

![[4,6-Bis(4-chlorophenyl)-2H-pyran-2-ylidene]acetaldehyde](/img/structure/B14261480.png)
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline](/img/structure/B14261489.png)

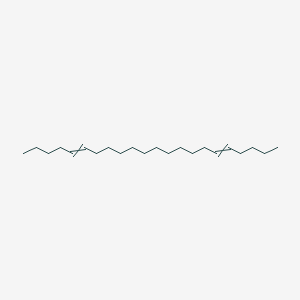
![4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid](/img/structure/B14261498.png)
![4-[2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14261505.png)
